ICA-105574, also known as 3-nitro-N-[4-phenoxyphenyl]-benzamide, is a small-molecule compound primarily studied for its effects on the human ether-a-go-go-related gene potassium channels (hERG). These channels play a crucial role in cardiac repolarization, and their dysfunction is associated with various cardiac arrhythmias. ICA-105574 has been classified as a hERG channel activator, and its unique binding properties and effects on channel inactivation make it a significant subject of pharmacological research.
ICA-105574 was synthesized as part of ongoing research into small molecule modulators of ion channels, particularly those involved in cardiac physiology. Its classification falls under pharmacological agents targeting potassium ion channels, specifically focusing on the hERG channel family. The compound is notable for its dual role as both an agonist and antagonist depending on the specific channel context, illustrating its complex pharmacodynamics .
The synthesis of ICA-105574 involves several key steps that utilize standard organic chemistry techniques. The compound is derived from a benzamide framework, incorporating a nitro group and a phenoxy substituent. The synthesis typically follows these steps:
The detailed synthetic pathway can be referenced from studies that outline modifications to previously reported procedures .
The molecular structure of ICA-105574 can be described by its chemical formula . Its structural representation highlights several key features:
Crystallographic data or computational models can provide insights into its three-dimensional conformation, which is essential for understanding its binding dynamics .
ICA-105574 undergoes specific chemical reactions that are pivotal for its biological activity. Key reactions include:
These reactions are critical for elucidating how structural features translate into functional outcomes in cardiac tissues .
The mechanism by which ICA-105574 activates hERG channels involves several steps:
This mechanism highlights the potential therapeutic applications of ICA-105574 in managing conditions associated with hERG dysfunction .
ICA-105574 exhibits several notable physical and chemical properties:
These properties are essential for determining suitable conditions for experimental applications and potential therapeutic formulations .
ICA-105574 has several applications in scientific research:
The ongoing research into ICA-105574 continues to reveal its potential as a valuable tool in both basic science and clinical applications related to cardiac health .
The human ether-à-go-go-related gene (hERG) encodes the α-subunit of the rapid delayed rectifier potassium channel (IKr), which governs the terminal phase of cardiac action potential repolarization. During ventricular action potentials, IKr activation generates outward currents that terminate the plateau phase (phase 2) and accelerate repolarization (phase 3) [2] [8]. The channel’s unique gating kinetics—characterized by slow activation, rapid voltage-dependent inactivation, and slow deactivation—enable it to function as a "repolarization reserve" during physiological stress [6] [8]. Loss-of-function mutations in KCNH2 (encoding hERG) or pharmacological blockade of IKr prolongs action potential duration (APD), manifesting as long QT syndrome (LQTS) on electrocardiograms. This prolongation increases transmural dispersion of repolarization and instability of the QT interval, creating a substrate for early afterdepolarizations (EADs) and lethal ventricular tachyarrhythmias like Torsades de Pointes (TdP) [1] [2].
Current LQTS management relies on β-blockers or implantable cardioverter-defibrillators (ICDs), which address arrhythmia triggers or terminate established arrhythmias but lack mechanism-based prophylaxis [2] [6]. Pharmacological activation of hERG represents a strategy to directly correct the repolarization deficit in LQTS. hERG activators enhance IKr through distinct mechanisms: attenuating inactivation, slowing deactivation, or increasing open probability [6] [8]. Unlike blockers that bind the inner cavity (e.g., dofetilide), activators target allosteric sites to modulate gating without occluding ion conduction [8]. Despite challenges related to proarrhythmic risks from excessive APD shortening, hERG activators offer potential as precision therapeutics for congenital LQT2 and acquired LQTS [1] [2].
ICA-105574 (chemical name: 3-nitro-N-(4-phenoxyphenyl) benzamide derivative) emerged in 2013 as the most potent known hERG activator, with effects in the nanomolar range [1] [4]. Its discovery originated from screening compounds designed to modify channel inactivation gating. Early studies demonstrated its ability to concentration-dependently shorten APD in ventricular myocytes and QT intervals in isolated hearts, distinguishing it from moderate-potency activators like NS1643 [1]. ICA-105574’s unique efficacy in suppressing drug-induced arrhythmias positioned it as a prototype for targeted LQT2 therapy [1] [4].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7